N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S2/c1-9-14(25-20-19-9)15(22)21(8-10-4-3-7-23-10)16-18-13-11(17)5-2-6-12(13)24-16/h2,5-6,10H,3-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSWVJOKTNYMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like chloroform or dioxane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like column chromatography and recrystallization is essential to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzothiazole and Thiadiazole Derivatives
Key analogs differ in substituents on the benzothiazole, thiadiazole, or adjacent moieties, impacting physicochemical properties and bioactivity.
Physicochemical and Spectral Comparisons
- IR Spectroscopy : The absence of C=O stretches (~1663–1682 cm⁻¹) in cyclized products (e.g., 7–9 in ) contrasts with the target compound’s carboxamide C=O band (~1680 cm⁻¹) .
- NMR Analysis : Substituents like the tetrahydrofuran-methyl group would introduce distinct δ 3.5–4.0 ppm signals for methylene protons, differentiating it from analogs with simpler alkyl chains .
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing current research findings and case studies.
Structural Overview
The compound features multiple functional groups, including a thiazole moiety and a thiadiazole ring. The presence of a 4-chlorobenzo group and a tetrahydrofuran substituent enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately 366.9 g/mol.
Antimicrobial Properties
Compounds containing thiadiazole and thiazole rings are known for their broad spectrum of biological activities, particularly antimicrobial effects. Research indicates that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities:
- Antibacterial Activity : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Studies have indicated that modifications to the thiadiazole ring can enhance antibacterial potency .
- Antifungal Activity : Certain derivatives have demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(4-chlorobenzo[d]thiazol-2-yl)-... | Antibacterial | 32.6 | |
| Derivative 8d | Antifungal | 32–42 | |
| Derivative 11e | Antibacterial (Gram-negative) | 47.5 |
Anticancer Activity
The thiazole moiety is also associated with anticancer properties. Research has highlighted that compounds with similar structures can inhibit tumor cell proliferation:
- In Vitro Studies : Compounds related to the target molecule have exhibited cytotoxic effects against various cancer cell lines, including glioblastoma multiforme .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiadiazole derivatives, including those structurally similar to this compound. The results indicated that halogen substitutions on the phenyl ring significantly enhanced antibacterial activity against Gram-positive bacteria .
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of thiazolidinone derivatives against glioblastoma cells. The study found that specific modifications to the thiadiazole ring could lead to increased antitumor activity, suggesting that this compound may also possess similar potential .
Q & A
Q. What synthetic strategies are recommended for preparing N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide?
- Methodology : The compound’s synthesis likely involves multi-step heterocyclic coupling. For example:
- Step 1 : Prepare the 4-chlorobenzo[d]thiazole-2-amine core via condensation of 2-aminothiophenol with 4-chloro-1,3-thiazole derivatives under reflux in ethanol (similar to , where benzimidazole derivatives were synthesized using phenylisothiocyanate and hydrazides) .
- Step 2 : Functionalize the tetrahydrofuran (THF) moiety via alkylation. For instance, use a THF-methyl chloride intermediate in acetonitrile with triethylamine as a base (analogous to , where chloroacetyl chloride was added dropwise to thiazole derivatives) .
- Step 3 : Couple the thiadiazole-5-carboxamide group using carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF), as seen in for tetrazole-thioether derivatives .
Q. How can spectroscopic techniques validate the compound’s structure?
- Methodology :
- 1H/13C NMR : Identify characteristic peaks for the THF-methyl group (δ ~3.5–4.0 ppm for oxolane protons; δ ~70–80 ppm for carbons) and the thiadiazole ring (δ ~160–170 ppm for C=O) .
- IR Spectroscopy : Confirm the carboxamide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Cl vibration (~750 cm⁻¹) .
- Elemental Analysis : Match calculated vs. experimental C/H/N percentages (e.g., reported <1% deviation for C/H/N in thiazole derivatives) .
Q. What preliminary biological assays are suitable for this compound?
- Methodology :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing , where thiadiazole derivatives showed antimicrobial activity .
- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values (see for similar cytotoxicity protocols) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Solvent Selection : Compare polar aprotic solvents (DMF, acetonitrile) vs. ethers (THF) for coupling steps. achieved higher yields in PEG-400 with Bleaching Earth Clay catalysis .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or iodine/TEA for cyclization (as in ) .
- Temperature Control : Optimize reflux vs. microwave-assisted synthesis (e.g., used 70–80°C for thiosemicarbazide formation) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., highlighted pH-dependent antimicrobial activity in saccharin derivatives) .
- Structural Analog Comparison : Compare substituent effects (e.g., showed that 4-bromophenyl substitution in compound 9c enhanced activity vs. 4-methoxy in 9e) .
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., ’s docking analysis of compound 9c with α-glucosidase) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. ’s PubChem data for similar carboxamides can guide parameter selection .
- MD Simulations : Run GROMACS to assess stability in aqueous vs. lipid membranes (refer to ’s thiazole-carboxamide derivatives for force-field parameters) .
Q. How to design SAR studies for this compound?
- Methodology :
- Core Modifications : Synthesize analogs with varying substituents on the benzo[d]thiazole (e.g., 4-F, 4-Br) and THF-methyl groups (e.g., cyclohexyl instead of THF). synthesized p-chlorophenyl-thiazole derivatives for SAR .
- Bioisosteric Replacement : Replace the thiadiazole with triazole () or oxadiazole () to assess activity retention .
Methodological Notes
- Contradictions in Data : If NMR spectra show unexpected splitting (e.g., THF-methyl diastereomers), use chiral HPLC () or NOESY to confirm stereochemistry .
- Synthetic Challenges : Low yields in amidation steps may require alternative coupling reagents (e.g., HATU vs. EDCI) or microwave irradiation () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
